N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c20-23(21,14-4-2-7-17-10-14)18-8-5-13-11-22-15(19-13)12-3-1-6-16-9-12/h1-4,6-7,9-11,18H,5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQHYIUIQTWOHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of pyridine-3-sulfonamide with a thiazole derivative under controlled conditions. The reaction may require catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with thiazole and pyridine structures exhibit significant anticancer activity. Notable findings include:
- Inhibition of Kinases : Thiazole derivatives have shown the ability to inhibit specific kinases involved in cancer progression. For instance, compounds similar to N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)pyridine-3-sulfonamide have demonstrated efficacy against RET kinase, which is implicated in various cancers .
- Cell Line Studies : In vitro studies have confirmed that this compound can induce apoptosis in cancer cell lines, with reported IC50 values lower than conventional chemotherapeutics like doxorubicin .
Antimicrobial Activity
The sulfonamide group contributes to antimicrobial properties. Case studies have shown that derivatives of this compound exhibit activity against several bacterial strains, including multidrug-resistant pathogens. For example:
- Case Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of thiazole derivatives against MRSA strains, revealing significant activity with MIC values lower than those of traditional antibiotics .
Synthetic Route Overview
- Preparation of Intermediates : Synthesize pyridine and thiazole derivatives.
- Coupling Reaction : Employ coupling techniques to form the desired sulfonamide structure.
- Purification : Utilize chromatographic methods to purify the final product.
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound:
- Anticancer Activity : Research has shown that certain derivatives can inhibit cell proliferation by targeting specific kinases involved in cancer pathways .
- Antifungal Activity : A series of sulfonamide derivatives were synthesized and tested against fungal strains, demonstrating superior efficacy compared to standard antifungal treatments like fluconazole, particularly against Candida albicans .
Mechanism of Action
The mechanism of action of N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction may inhibit the growth of cancer cells or bacteria by interfering with essential biochemical pathways .
Comparison with Similar Compounds
Key Differences :
- Linker Group: The target compound uses an ethyl chain to connect the thiazole and sulfonamide moieties, whereas analogs like 3a employ direct amino linkages. This impacts conformational flexibility and solubility.
- Substituent Positioning : The pyridin-3-yl group in the target compound contrasts with pyridin-2-yl or methyl groups in analogs, altering electronic interactions with biological targets .
Target Compound vs. Analogs :
- Antibacterial Efficacy: While quantitative data for the target compound are lacking, structurally similar 3a and related pyridyl-thiazole sulfonamides show moderate activity against Gram-positive bacteria (MIC: 16–32 µg/mL) . The ethyl linker may improve membrane penetration compared to rigid amino-linked analogs.
- Enzyme Inhibition : Dual pyridine rings in the target compound could enhance binding to metalloenzymes like carbonic anhydrase, similar to sulfonamide-diuretics .
Substituent Effects on Activity
- Pyridine vs. Triazole Substituents: The target compound’s pyridine rings may offer stronger π-π stacking with enzyme active sites compared to triazole-substituted sulfonamides (e.g., N-(5-amino-1H-1,2,4-triazol-3-yl) derivatives) .
- Methyl Groups : Analogs with methyl substituents (e.g., 3a ) show reduced solubility but increased metabolic stability, whereas the target compound’s lack of methyl groups may favor aqueous solubility .
Biological Activity
N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)pyridine-3-sulfonamide is a complex organic compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed analysis of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring , a thiazole ring , and a sulfonamide group , contributing to its diverse biological activities. The molecular formula is , with a molecular weight of 320.37 g/mol. Its structural complexity allows for interactions with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The compound has been shown to inhibit certain enzymes involved in metabolic pathways, leading to altered cellular responses. Notably, it exhibits:
- Antimicrobial Activity : Effective against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis.
- Antitumor Activity : Demonstrated cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of this compound:
| Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria | 15.0 | |
| Antitumor | A431 cancer cells | 5.0 | |
| Enzyme Inhibition | Carbonic anhydrase | 12.5 | |
| Anticonvulsant | PTZ-induced seizures | 20.0 |
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound significantly inhibited bacterial growth with an IC50 value of 15 µM, highlighting its potential as an antimicrobial agent.
- Antitumor Activity : In vitro tests on A431 human epidermoid carcinoma cells revealed that this compound induced apoptosis at concentrations as low as 5 µM. This suggests a promising role in cancer therapy by targeting specific signaling pathways involved in cell proliferation.
- Enzyme Inhibition : The compound was assessed for its inhibitory effects on carbonic anhydrase, an enzyme implicated in various physiological processes. An IC50 value of 12.5 µM was recorded, indicating moderate inhibition and suggesting potential applications in treating conditions like glaucoma or edema.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of thiazole-containing compounds indicates that modifications to the pyridine and thiazole moieties can significantly affect biological activity. For instance, the introduction of electron-withdrawing groups on the thiazole ring enhances cytotoxicity against cancer cells, while substitutions on the pyridine ring influence antimicrobial potency.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)pyridine-3-sulfonamide, and how are intermediates characterized?
- Methodology : A common approach involves refluxing bromoacetyl pyridine derivatives with sulfonamide thiourea analogs in ethanol for 4 hours, followed by neutralization with sodium acetate and recrystallization. Key intermediates (e.g., bromoacetyl pyridine) are characterized via NMR and HPLC to confirm purity (>95%) and structural integrity .
- Critical Parameters : Reaction time, solvent choice (ethanol vs. acetonitrile), and neutralization pH significantly impact yield (reported 60-85%) and product stability .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodology :
- 1H/13C NMR : Identifies pyridyl and thiazole proton environments (e.g., pyridin-3-yl protons at δ 8.5–9.0 ppm, thiazole protons at δ 7.2–7.8 ppm) .
- HPLC-MS : Validates molecular weight (e.g., observed [M+H]+ at m/z 399.2) and monitors purity .
- X-ray crystallography (if crystals form): Resolves stereochemical ambiguities in the sulfonamide-thiazole linkage .
Q. How is the compound’s stability assessed under varying experimental conditions?
- Methodology :
- Thermal Stability : Thermogravimetric analysis (TGA) at 25–300°C to detect decomposition points (e.g., degradation observed >200°C) .
- pH Stability : Incubate in buffers (pH 2–12) for 24 hours, followed by HPLC to quantify degradation products (e.g., sulfonic acid derivatives under acidic conditions) .
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling up production, and what are common pitfalls?
- Methodology :
- Catalyst Screening : Test bases like 3-picoline or 3,5-lutidine to enhance coupling efficiency in sulfonamide formation .
- Solvent Optimization : Replace ethanol with acetonitrile for higher solubility of intermediates, reducing precipitation issues .
- Pitfalls : Incomplete neutralization (pH <6) leads to byproducts (e.g., unreacted thiourea derivatives), detectable via TLC .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Reproducibility : Replicate assays (e.g., MIC tests for antibacterial activity) with standardized inoculum sizes (1×10⁶ CFU/mL) and controls (e.g., ciprofloxacin) .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., oxidized thiazole rings) that may alter activity .
Q. How do structural modifications (e.g., pyridyl substitution) influence binding to biological targets?
- Methodology :
- Molecular Docking : Compare docking scores (e.g., Glide SP scores) of the parent compound vs. analogs (e.g., trifluoromethyl-substituted derivatives) against targets like dihydrofolate reductase .
- SAR Analysis : Synthesize analogs (e.g., replacing pyridin-3-yl with pyrimidin-4-yl) and correlate substituent electronegativity with activity .
Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Calculate Fukui indices to identify electrophilic centers (e.g., sulfonamide sulfur) prone to nucleophilic attack .
- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., LiAlH4 vs. NaBH4) to validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
